molecular formula C14H10Cl2O2 B1396560 2-(4-Chlorobenzyloxy)benzoyl chloride CAS No. 886447-20-7

2-(4-Chlorobenzyloxy)benzoyl chloride

Cat. No.: B1396560
CAS No.: 886447-20-7
M. Wt: 281.1 g/mol
InChI Key: HELMBLZDPJHZQC-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyloxy)benzoyl chloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug synthesis and material science, making it a crucial component in cutting-edge studies.

Preparation Methods

The synthesis of 2-(4-Chlorobenzyloxy)benzoyl chloride typically involves the reaction of 2-(4-Chlorobenzyloxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure, yielding this compound as a product .

Chemical Reactions Analysis

2-(4-Chlorobenzyloxy)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chlorobenzyloxy)benzoic acid.

    Reduction: It can be reduced to 2-(4-Chlorobenzyloxy)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and lithium aluminum hydride. The major products formed from these reactions are amides, esters, acids, and alcohols .

Scientific Research Applications

2-(4-Chlorobenzyloxy)benzoyl chloride is widely used in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

2-(4-Chlorobenzyloxy)benzoyl chloride can be compared with other similar compounds such as:

    2-Chlorobenzoyl chloride: Similar in structure but lacks the benzyloxy group, making it less versatile in certain applications.

    4-Chlorobenzoyl chloride: Similar but with the chloro substituent in the para position, affecting its reactivity and applications.

    2-(4-Methoxybenzyloxy)benzoyl chloride: Similar but with a methoxy group instead of a chloro group, altering its chemical properties and reactivity.

These comparisons highlight the unique properties of this compound, particularly its versatility and reactivity in various chemical reactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELMBLZDPJHZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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